

Technical Guide: Physicochemical Properties of 4-(4-Iodophenyl)-4-oxobutanoic acid

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Compound of Interest

Compound Name: 4-(4-Iodo-phenyl)-4-oxo-butyr
acid

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Introduction

4-(4-Iodophenyl)-4-oxobutanoic acid is a halogenated aromatic keto-carboxylic acid. Its structural features, including an aromatic ring, a ketone group, and a carboxylic acid moiety, make it a compound of interest for further investigation in medicinal chemistry and materials science. The presence of an iodine atom on the phenyl ring can significantly influence its physicochemical properties and biological activity, potentially serving as a handle for further chemical modification or as a contributor to interactions with biological targets. This document provides a comprehensive overview of the known and predicted physicochemical properties of 4-(4-Iodophenyl)-4-oxobutanoic acid, detailed experimental protocols for their determination, and insights into its potential synthesis and biological relevance.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes key quantitative data for 4-(4-Iodophenyl)-4-oxobutanoic acid, including both experimentally derived values for structurally similar compounds and computationally predicted values for the target molecule.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ IO ₃	-
Molecular Weight	304.08 g/mol	-
Melting Point	No experimental data available. Estimated range: 90-200 °C	Based on analogs
Boiling Point	Predicted: 436.9 ± 35.0 °C	Prediction
pKa (acidic)	Predicted: 4.20 ± 0.10	Prediction
LogP (Octanol-Water Partition Coefficient)	Predicted: 2.2	PubChem[1]
Aqueous Solubility	Predicted: 1.45 g/L	Prediction

Note on Data: Predicted values are generated using computational models and should be confirmed by experimental data. The estimated melting point range is based on the melting points of structurally related compounds: 4-(p-Iodophenyl)butyric acid (89-89.5 °C), 4-(4-Methylphenyl)-4-oxobutyric acid (127-130 °C), and 4-(4-Acetamidophenyl)-4-oxobutanoic acid (198-204 °C).

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following are standard experimental protocols for the key parameters.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small amount of the dry, crystalline 4-(4-Iodophenyl)-4-oxobutanoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.

- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

pKa Determination

The pKa is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

- Solution Preparation: A known concentration of 4-(4-Iodophenyl)-4-oxobutanoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

- Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
- Partitioning: A known amount of 4-(4-Iodophenyl)-4-oxobutanoic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

- **Equilibration:** The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- **Phase Separation and Analysis:** The two phases are separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Synthesis Workflow

A plausible synthetic route for 4-(4-Iodophenyl)-4-oxobutanoic acid is through a Friedel-Crafts acylation reaction. This common and versatile method is widely used for the synthesis of aryl ketones.

Caption: Proposed synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid via Friedel-Crafts acylation.

Potential Biological Signaling Pathways

While the specific biological activity of 4-(4-Iodophenyl)-4-oxobutanoic acid has not been extensively reported, structurally similar compounds, particularly other substituted 4-phenyl-4-oxobutanoic acids, have shown activity as enzyme inhibitors. This suggests that 4-(4-Iodophenyl)-4-oxobutanoic acid could potentially modulate similar pathways. Based on the literature for related compounds, plausible targets include enzymes within the kynurenine, cyclooxygenase (COX), and lipoxygenase (LOX) pathways, which are all implicated in inflammation and neurological processes.

Caption: Hypothetical signaling pathways potentially modulated by 4-(4-Iodophenyl)-4-oxobutanoic acid.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 4-(4-Iodophenyl)-4-oxobutanoic acid for researchers and drug development professionals. While experimental data for this specific compound is limited, the provided predictions and

methodologies for experimental determination offer a strong starting point for further investigation. The proposed synthetic route is robust, and the potential for biological activity in key signaling pathways warrants further exploration of this compound's therapeutic potential. Future work should focus on the experimental validation of the predicted properties and a thorough investigation of its biological effects.

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References

- 1. PubChemLite - 4-(4-iodophenyl)-4-oxobutanoic acid (C10H9IO3) [pubchemlite.lcsb.uni.lu]
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Email: info@benchchem.com